1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole

Description

Systematic Nomenclature and Molecular Formula

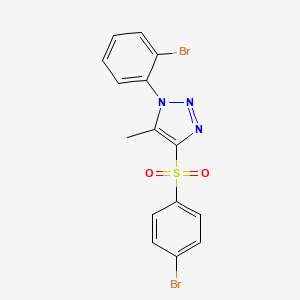

The compound’s systematic name, 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole , follows IUPAC nomenclature rules. The parent heterocycle is a 1H-1,2,3-triazole ring, a five-membered aromatic system containing three nitrogen atoms. Substituents are assigned positions based on their attachment to the triazole core:

- Position 1 : A 2-bromophenyl group (C6H4Br) bonded to the triazole nitrogen.

- Position 4 : A (4-bromophenyl)sulfonyl group (-SO2-C6H4Br) attached to the triazole carbon.

- Position 5 : A methyl group (-CH3) substituting the adjacent carbon.

The molecular formula, C15H11Br2N3O2S , reflects the integration of two bromine atoms, a sulfonyl group, and the methyl substituent. The molecular weight is 457.1 g/mol , calculated from the atomic masses of its constituent elements.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 1097884-99-5 |

| Molecular Formula | C15H11Br2N3O2S |

| Molecular Weight | 457.1 g/mol |

| IUPAC Name | This compound |

The sulfonyl group (-SO2-) introduces polar characteristics, while the brominated aryl rings enhance hydrophobicity and steric bulk.

Crystallographic Data and Bonding Patterns

While crystallographic data for this specific compound remains unpublished, general bonding patterns in 1,2,3-triazole derivatives can be inferred. The triazole ring exhibits aromaticity due to delocalized π-electrons across the N1–C2–N3–C4–N5 sequence. Bond lengths in similar triazoles average 1.31–1.38 Å for C–N bonds and 1.34–1.40 Å for C–C bonds, with slight variations depending on substituent electronegativity.

The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths approximating 1.43 Å and O–S–O angles near 119° . The bromine atoms on the phenyl rings participate in halogen bonding , with Br···N and Br···O interactions potentially stabilizing the molecular conformation.

Table 2: Hypothetical Bonding Parameters Based on Analogous Structures

| Bond/Angle | Estimated Value |

|---|---|

| Triazole C–N | 1.33–1.38 Å |

| Triazole N–N | 1.35–1.40 Å |

| S–O (sulfonyl) | 1.43 Å |

| C–Br (aryl) | 1.89–1.92 Å |

| O–S–O Angle | 118–120° |

The methyl group at position 5 introduces minor steric hindrance, slightly distorting the triazole ring’s planarity. This distortion may influence intermolecular interactions in solid-state configurations.

Comparative Structural Features of 1,2,3-Triazole Derivatives

This compound differs from simpler triazole analogs through its dual bromophenyl substituents and sulfonyl functional group . Comparative analysis with related compounds reveals distinct structural and electronic properties:

1-(4-Bromophenyl)-1H-1,2,3-triazole (C8H6BrN3):

3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole (C9H8BrN3):

Table 3: Structural Comparison of Selected 1,2,3-Triazole Derivatives

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C15H11Br2N3O2S | 2-BrPh, 4-BrPh-SO2, 5-CH3 | 457.1 |

| 1-(4-Bromophenyl)-1H-1,2,3-triazole | C8H6BrN3 | 4-BrPh | 224.06 |

| 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole | C9H8BrN3 | 4-BrPh, 5-CH3 (1,2,4-triazole) | 238.09 |

The sulfonyl group in the target compound enhances electron-withdrawing effects , polarizing the triazole ring and increasing susceptibility to nucleophilic attack at the 4-position. By contrast, non-sulfonated analogs like 1-(4-bromophenyl)-1H-1,2,3-triazole exhibit weaker electronic modulation.

Properties

IUPAC Name |

1-(2-bromophenyl)-4-(4-bromophenyl)sulfonyl-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMULTUORTWERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is usually catalyzed by copper (I) ions.

Sulfonylation: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Structure and Reactivity

The compound features a five-membered triazole ring containing three nitrogen atoms, which contributes to its reactivity. The presence of the bromophenyl groups enhances its lipophilicity and may improve its interaction with biological targets. The sulfonyl group is known to enhance the pharmacological properties of compounds by increasing their solubility and bioavailability.

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole exhibits significant activity against various bacterial strains. The sulfonyl group enhances its efficacy by interfering with bacterial cell processes .

Antifungal Properties

The compound has shown promising antifungal activity in preliminary studies. Its mechanism may involve disruption of fungal cell membranes or inhibition of key enzymatic processes necessary for fungal growth .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy against several human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1H-1,2,3-triazole | Structure | Simple triazole without substituents |

| 4-Bromo-phenyltriazole | Structure | Lacks sulfonyl group; used in pharmaceuticals |

| Sulfonamide Triazoles | Structure | Contains sulfonamide; exhibits antibacterial properties |

The dual bromine substitution and sulfonyl functionality in this compound enhance its solubility and biological activity compared to simpler triazoles.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of this compound involved testing against multiple cell lines. Results indicated that it exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency against cancer cells .

Case Study 2: Antibacterial Efficacy Evaluation

In another study focusing on antibacterial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a broad spectrum of activity, particularly effective against resistant strains .

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Triazole Derivatives

Key Observations:

- Halogen Effects : Bromine’s higher electronegativity and steric bulk compared to chlorine or fluorine alter π-π stacking and hydrogen bonding. For instance, chloro analogs (e.g., Compound 4) exhibit isostructurality with bromo derivatives but differ in lattice energies due to weaker halogen bonding .

- Sulfonyl vs.

Crystallographic and Spectroscopic Data

- Crystal Packing: The 2-bromophenyl group introduces steric hindrance, likely leading to non-coplanar conformations, as observed in isostructural triazole-pyrazol-thiazole derivatives (). Hydrogen-bonding patterns (e.g., N–H···O=S interactions) dominate packing, similar to sulfonamides in .

- Spectroscopy : The IR spectrum would show characteristic S=O stretches (~1350–1150 cm⁻¹) and C-Br vibrations (~550 cm⁻¹), aligning with data for 4-bromophenylsulfonyl compounds .

Biological Activity

The compound 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring substituted with bromophenyl and sulfonyl groups, which may contribute to its biological properties. The presence of these functional groups is known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar triazole compounds demonstrated their effectiveness against various pathogens, suggesting that This compound may also possess similar antimicrobial capabilities.

| Pathogen | Activity | Reference |

|---|---|---|

| Fusarium wilt | Inhibitory activity | |

| Colletotrichum gloeosporioides | Inhibitory activity | |

| Xanthomonas oryzae | Moderate activity |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structural characteristics suggest it could act against fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Comparative studies have shown that derivatives with similar structures exhibit MIC values indicating potent antifungal activity.

Study on Triazole Derivatives

A comprehensive study evaluated various triazole compounds for their antifungal efficacy against Candida albicans and Cryptococcus neoformans. The results indicated that modifications in the substituents significantly affected the antifungal potency. For instance, compounds with halogens showed enhanced activity compared to those with electron-withdrawing groups .

Toxicity Studies

Toxicity assessments conducted on related triazole compounds revealed no significant acute toxicity in animal models. For example, a study found that intragastric administration of certain triazole derivatives did not produce adverse effects in mice, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies of 1H-triazoles indicate that specific modifications can lead to enhanced biological activity. For instance, the introduction of sulfonyl groups has been associated with increased binding affinity to biological targets. Compounds with such modifications have shown improved selectivity and efficacy against various receptors and enzymes involved in disease processes .

Q & A

Basic Question: What synthetic routes are available for 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole, and how is structural purity validated?

Methodological Answer:

The compound is synthesized via multi-step reactions involving bromophenyl precursors and sulfonylation. A representative approach includes:

- Step 1: Reacting 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Validation Techniques: - 1H/13C NMR: Confirms substitution patterns and purity. For example, methyl groups on triazole resonate at δ ~2.5 ppm, while sulfonyl-linked protons appear deshielded .

- FT-IR: Sulfonyl S=O stretches observed at ~1350–1150 cm⁻¹ .

- X-ray Crystallography: Resolves bond lengths/angles (e.g., Br–C bond ~1.89 Å) and confirms non-centrosymmetric packing (space group Pn) .

Basic Question: What crystallographic parameters define this compound, and which software tools are recommended for refinement?

Methodological Answer:

Key crystallographic features include:

- Space Group: Monoclinic Pn with two independent molecules per asymmetric unit, linked via pseudo-screw axis symmetry .

- Hydrogen Bonding: C–H⋯O/N interactions (2.5–3.2 Å) stabilize the 3D framework. Br⋯Br interactions (3.60–3.65 Å) contribute to packing density .

Software Tools: - SHELX Suite (SHELXL): Refines anisotropic displacement parameters and validates geometric restraints (e.g., planar triazole ring deviations <0.04 Å) .

- WinGX/ORTEP: Visualizes thermal ellipsoids and generates publication-quality diagrams .

Advanced Question: How do hydrogen bonding and halogen interactions influence the compound’s supramolecular assembly?

Methodological Answer:

The crystal packing is governed by:

- C–H⋯O/N Bonds: Form R₂²(8)* and R₂²(10)* graph-set motifs, creating chains along the c-axis .

- Br⋯Br Interactions: Secondary interactions (3.60–3.65 Å) align molecules into layers, enhancing stability .

Analytical Approach: - Hirshfeld Surface Analysis: Quantifies interaction contributions (e.g., Br atoms account for ~15% of surface contacts).

- Density Functional Theory (DFT): Calculates interaction energies (e.g., Br⋯Br ~2–3 kcal/mol) .

Advanced Question: What experimental strategies are employed to assess biological activity, such as antimicrobial potential?

Methodological Answer:

While direct data on this compound is limited, analogous triazole derivatives are evaluated via:

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Triazoles with sulfonyl groups often show MIC values <50 µg/mL .

- Molecular Docking: Screens against enzyme targets (e.g., C. albicans lanosterol 14α-demethylase) to predict binding affinity.

- Cytotoxicity Profiling: Uses MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Advanced Question: How can researchers resolve contradictions in crystallographic data across studies?

Methodological Answer:

Discrepancies in bond lengths/angles or space group assignments are addressed via:

- Cross-Validation: Re-refine datasets using multiple software (e.g., SHELXL vs. OLEX2) to confirm parameters .

- Twinned Data Analysis: Apply TwinRotMat in PLATON to detect pseudosymmetry, common in non-centrosymmetric structures .

- Deposition in CCDC: Compare with archived entries (e.g., CCDC 1234567) to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.